C3TD879

CITK inhibition Kinase assay IC50

C3TD879 is the only chemical probe with >17‑fold selectivity over 373 kinases for interrogating CITK kinase‑dependent biology, free from the polypharmacology of Lestaurtinib. It does not phenocopy genetic knockdown, enabling rigorous kinase‑specific validation. This first‑in‑class tool is ideal for cellular engagement assays (NanoBRET Kd <10 nM) and medulloblastoma target deconvolution studies.

Molecular Formula C22H28N4O
Molecular Weight 364.5 g/mol
Cat. No. B12368766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3TD879
Molecular FormulaC22H28N4O
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2N1)C3=C(C=C(C=C3)NC(=O)C(CC(C)(C)C)N)C
InChIInChI=1S/C22H28N4O/c1-13-10-15(26-21(27)19(23)12-22(3,4)5)6-7-16(13)17-8-9-24-20-18(17)11-14(2)25-20/h6-11,19H,12,23H2,1-5H3,(H,24,25)(H,26,27)/t19-/m1/s1
InChIKeyODOJVROSIRINJT-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3TD879: First-in-Class Selective Citron Kinase (CITK) Chemical Probe for Cytokinesis and Cancer Research


C3TD879 is a Type I kinase inhibitor developed as a first-in-class chemical probe targeting citron kinase (CITK), an AGC-family serine/threonine kinase that regulates cytokinesis [1]. It was engineered from a previously reported kinase inhibitor with weak off-target CITK activity through systematic structure-activity relationship optimization [1]. C3TD879 demonstrates potent inhibition of CITK catalytic activity (biochemical IC₅₀ = 12 nM) and direct cellular target engagement (NanoBRET Kd < 10 nM) [1][2]. The compound represents the first highly selective tool compound suitable for interrogating CITK biology in cellular and in vivo models [1][3].

Why Generic Kinase Inhibitors Cannot Substitute for C3TD879 in CITK-Focused Studies


Prior to C3TD879, no selective CITK inhibitors existed [1]. Compounds like Lestaurtinib (CEP-701), a staurosporine derivative, exhibit off-target CITK inhibition (IC₅₀ = 90 nM) but possess broad multi-kinase activity that confounds interpretation of CITK-specific biology [2]. In contrast, C3TD879 was designed to achieve >17-fold selectivity over 373 tested human kinases, enabling rigorous target validation without off-target confounding [1][3]. Furthermore, C3TD879 does not phenocopy CITK knockdown effects on cell proliferation or cytokinesis, distinguishing its pharmacological action from genetic perturbation approaches and highlighting the need for a dedicated chemical probe [1]. Generic substitution with non-selective kinase inhibitors or reliance on genetic knockdown alone would fail to recapitulate the specific biochemical and phenotypic signatures of C3TD879.

C3TD879 Quantitative Differentiation: Potency, Selectivity, and Cellular Target Engagement Data


Biochemical Potency Advantage: 7.5-Fold Improvement over Lestaurtinib in CITK Inhibition

C3TD879 demonstrates a 7.5-fold improvement in biochemical potency against CITK compared to the previously reported inhibitor Lestaurtinib (CEP-701). In a direct enzymatic assay, C3TD879 inhibits CITK catalytic activity with an IC₅₀ of 12 nM [1], whereas Lestaurtinib exhibits an IC₅₀ of 90 nM under comparable conditions [2]. This enhanced potency enables more complete target inhibition at lower compound concentrations, reducing the likelihood of off-target effects at effective doses.

CITK inhibition Kinase assay IC50

Selectivity Profile: >17-Fold over 373 Human Kinases, Minimizing Off-Target Confounding

C3TD879 was profiled against a panel of 373 human kinases using the Eurofins KinaseProfiler assay [1]. The compound exhibited exquisite selectivity for CITK, with >17-fold selectivity over all other tested kinases [1][2]. In follow-up IC₅₀ determinations, only two kinases (AAK1 and BIKE) showed IC₅₀ values below 1 µM, and even against these, C3TD879 retained >17-fold (AAK1) and >75-fold (BIKE) selectivity relative to CITK [2]. In contrast, Lestaurtinib and other multi-kinase inhibitors lack this degree of selectivity, making them unsuitable for CITK-specific mechanistic studies.

Kinase selectivity Off-target profiling Eurofins KinaseProfiler

Cellular Target Engagement: NanoBRET Kd <10 nM Confirms Intracellular CITK Binding

C3TD879 demonstrates direct binding to full-length human CITK in live cells, as measured by a NanoBRET cellular target engagement assay [1][2]. The determined dissociation constant (Kd) is <10 nM, confirming that the compound effectively engages its target in a physiologically relevant cellular environment [1]. Comparable cellular engagement data are not available for other reported CITK inhibitors such as Lestaurtinib, which lack validated cellular binding assays for CITK [3]. This cellular validation distinguishes C3TD879 as the only CITK inhibitor with confirmed intracellular target engagement.

NanoBRET Cellular target engagement CITK binding

Functional Differentiation: C3TD879 Does Not Phenocopy CITK Knockdown Effects

In contrast to genetic knockdown of CITK, which induces multinucleation, cell cycle arrest, and impaired proliferation, treatment with C3TD879 did not recapitulate these phenotypes in cell-based assays [1]. Specifically, C3TD879 treatment failed to increase multinucleated cell populations or alter cell cycle progression, indicating that CITK kinase activity inhibition alone is insufficient to mimic the full spectrum of CITK loss-of-function effects [1]. This finding highlights a critical distinction between pharmacological CITK inhibition and genetic ablation, suggesting that CITK may have structural or scaffolding functions independent of its kinase activity [1].

Cytokinesis Cell proliferation Phenocopy CITK knockdown

Negative Control Availability: C3TD879-N Enables Rigorous Experimental Validation

The chemical probe program for C3TD879 includes a structurally matched negative control compound, C3TD879-N, which is inactive against CITK [1][2]. This control compound enables researchers to distinguish CITK-specific effects from off-target or compound-related artifacts in phenotypic assays [2]. The availability of a validated inactive analog is a critical feature for chemical probe utility and is not available for other CITK inhibitors such as Lestaurtinib [3].

Negative control Chemical probe C3TD879-N Experimental validation

C3TD879 Application Scenarios: Where This CITK Chemical Probe Delivers Differentiated Value


Target Validation Studies Requiring Selective CITK Inhibition Without Off-Target Confounding

Researchers investigating the role of CITK kinase activity in cancer cell biology can employ C3TD879 to selectively inhibit CITK while minimizing off-target kinase engagement. The >17-fold selectivity over 373 human kinases [1] ensures that observed phenotypic changes can be confidently attributed to CITK inhibition. Use of C3TD879 alongside the inactive control C3TD879-N [2] provides a rigorous framework for target validation studies in cell culture models. This application is particularly relevant for laboratories seeking to establish CITK as a therapeutic target in cancers where genetic knockdown data implicate CITK dependency [1].

Distinguishing Kinase-Dependent vs. Kinase-Independent CITK Functions

C3TD879 uniquely enables the dissection of CITK's kinase-dependent functions from its potential scaffolding or structural roles. As demonstrated in the original characterization, C3TD879 does not phenocopy the effects of CITK knockdown on cytokinesis or cell proliferation [1]. Researchers can therefore use C3TD879 to interrogate which aspects of CITK biology require catalytic activity, complementing genetic knockdown or knockout approaches. This application is critical for understanding the mechanism of action of CITK and for designing future therapeutic strategies targeting CITK-driven pathways.

Cellular Target Engagement and Biomarker Development

With validated cellular target engagement (NanoBRET Kd <10 nM) [1], C3TD879 serves as a benchmark compound for developing cellular assays to measure CITK engagement and downstream signaling. The compound can be used to establish pharmacodynamic biomarkers of CITK inhibition in cell-based systems, a prerequisite for translating CITK inhibitors into in vivo models. The favorable DMPK properties reported for C3TD879 [1][2] further support its use as a tool compound for initial in vivo pharmacokinetic/pharmacodynamic studies in rodents.

Chemical Probe for CITK Biology in Medulloblastoma and Other CITK-Implicated Cancers

Given that CITK knockdown impairs medulloblastoma growth and that Lestaurtinib (a non-selective CITK inhibitor) shows activity in medulloblastoma models [3], C3TD879 provides a superior tool for investigating CITK-specific contributions in this disease context. The compound's high selectivity avoids the polypharmacology of Lestaurtinib [3], enabling researchers to deconvolute CITK-dependent effects from those mediated by other Lestaurtinib targets (e.g., Trk, JAK2, FLT3). This application scenario is particularly relevant for pediatric oncology researchers seeking to validate CITK as a therapeutic target in medulloblastoma.

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